molecular formula C9H11ClO B6263136 [2-(2-chloroethyl)phenyl]methanol CAS No. 1260840-26-3

[2-(2-chloroethyl)phenyl]methanol

Cat. No.: B6263136
CAS No.: 1260840-26-3
M. Wt: 170.6
InChI Key:
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Description

[2-(2-chloroethyl)phenyl]methanol is an organic compound with the molecular formula C9H11ClO It is a derivative of benzyl alcohol, where the benzyl group is substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-chloroethyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-chloroethylbenzene with formaldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method involves the reduction of 2-(2-chloroethyl)benzaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloroethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form [2-(2-chloroethyl)phenyl]methane.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(2-chloroethyl)benzaldehyde or 2-(2-chloroethyl)benzoic acid.

    Reduction: [2-(2-chloroethyl)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(2-chloroethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-chloroethyl)phenyl]methanol depends on its specific application In chemical reactions, the hydroxyl group and the chloroethyl group are key functional sites that participate in various transformations

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the chloroethyl group.

    2-chloroethylbenzene: Lacks the hydroxyl group.

    2-(2-chloroethyl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

[2-(2-chloroethyl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a chloroethyl group, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

1260840-26-3

Molecular Formula

C9H11ClO

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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